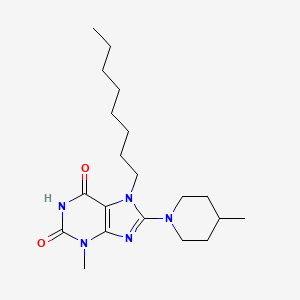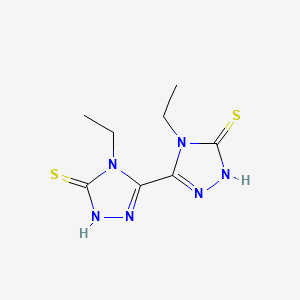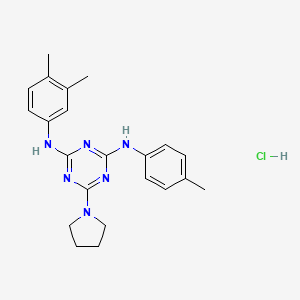![molecular formula C7H12N4O4S B2356767 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate CAS No. 1114824-12-2](/img/structure/B2356767.png)
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate is a chemical compound with the molecular formula C7H12N4O4S. It is used in various scientific research applications, particularly in the field of proteomics .
Métodos De Preparación
The preparation of 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate involves synthetic routes that typically include the use of triazole derivatives and methanesulfonate esters. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the methanesulfonate group.
Oxidation and Reduction Reactions: These reactions can modify the triazole ring or the carbamoyl group, leading to different derivatives.
Aplicaciones Científicas De Investigación
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate is widely used in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate involves its interaction with specific molecular targets. The triazole ring and the carbamoyl group play crucial roles in binding to proteins or enzymes, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of protein-protein interactions, and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate can be compared with other similar compounds, such as:
- 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl sulfate
- 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl phosphate
- 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl nitrate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific methanesulfonate group, which imparts distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
2-[4-(methylcarbamoyl)triazol-1-yl]ethyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O4S/c1-8-7(12)6-5-11(10-9-6)3-4-15-16(2,13)14/h5H,3-4H2,1-2H3,(H,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZDJHGANZYJCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)CCOS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)
![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)

![2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356692.png)
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)

![N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2356697.png)
![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2356699.png)
![3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2356701.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2356702.png)


